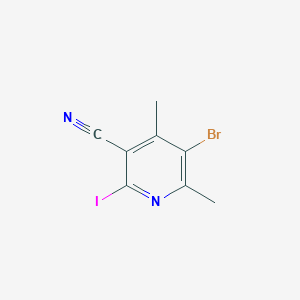
5-Bromo-2-iodo-4,6-dimethylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-iodo-4,6-dimethylpyridine-3-carbonitrile is an organic compound with the molecular formula C8H6BrIN2 It is a derivative of pyridine, characterized by the presence of bromine and iodine atoms at the 5 and 2 positions, respectively, along with methyl groups at the 4 and 6 positions, and a nitrile group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodo-4,6-dimethylpyridine-3-carbonitrile typically involves halogenation reactions. One common method is the halogen exchange reaction, where 2,5-dibromopyridine is treated with sodium iodide to replace one of the bromine atoms with iodine . The reaction is usually carried out in a suitable solvent under reflux conditions for several hours.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of halogen exchange and the use of appropriate catalysts and solvents can be scaled up for larger production. The choice of reagents, reaction conditions, and purification methods would be optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodo-4,6-dimethylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Sodium iodide for halogen exchange.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Reduction Reactions: Hydrogen gas and metal catalysts for nitrile reduction.
Major Products Formed
Substitution Reactions: Products with different halogen or functional groups.
Coupling Reactions: Biaryl compounds.
Reduction Reactions: Amines.
Scientific Research Applications
5-Bromo-2-iodo-4,6-dimethylpyridine-3-carbonitrile has several applications in scientific research:
Medicine: Research into its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo-4,6-dimethylpyridine-3-carbonitrile depends on the specific reactions it undergoes. In coupling reactions, for example, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The presence of bromine and iodine atoms facilitates these reactions by providing sites for catalytic activation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyridine: Similar structure but lacks the methyl and nitrile groups.
2-Amino-5-bromo-4,6-dimethylpyridine: Contains an amino group instead of a nitrile group.
4,6-Dimethylpyridine-2,3-dicarbonitrile: Similar structure with two nitrile groups.
Uniqueness
5-Bromo-2-iodo-4,6-dimethylpyridine-3-carbonitrile is unique due to the combination of bromine, iodine, methyl, and nitrile groups on the pyridine ring. This unique combination of substituents provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
5-bromo-2-iodo-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFVDBPIZLHQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)I)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














